molecular formula C11H17N3O B2595625 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine CAS No. 1342373-87-8

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine

Cat. No.: B2595625
CAS No.: 1342373-87-8
M. Wt: 207.277
InChI Key: ODXWKGJGMCRDPO-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine is a compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a piperidine ring

Preparation Methods

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . This reaction proceeds at room temperature and yields the oxadiazole ring. The piperidine ring can then be introduced through various synthetic routes, including cyclization reactions.

Chemical Reactions Analysis

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine can be compared with other similar compounds, such as:

These compounds share the oxadiazole ring but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its combination of the cyclopropyl group, oxadiazole ring, and piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclopropyl-5-(3-methylpiperidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-11(5-2-6-12-7-11)10-13-9(14-15-10)8-3-4-8/h8,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXWKGJGMCRDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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